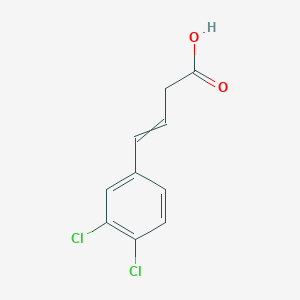

4-(3,4-Dichlorophenyl)but-3-enoic acid

Description

4-(3,4-Dichlorophenyl)but-3-enoic acid is an organic compound characterized by a conjugated but-3-enoic acid backbone substituted with a 3,4-dichlorophenyl group. For example, derivatives of this compound, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, have demonstrated antimicrobial activity when screened against bacterial and fungal strains . Its synthesis typically involves reactions with antipyrin or hydrazine derivatives under controlled conditions, yielding pyridazinone and other heterocyclic frameworks .

Properties

CAS No. |

127404-77-7 |

|---|---|

Molecular Formula |

C10H8Cl2O2 |

Molecular Weight |

231.07 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)but-3-enoic acid |

InChI |

InChI=1S/C10H8Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h1-2,4-6H,3H2,(H,13,14) |

InChI Key |

ADCFJLDKSFOABQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=CCC(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Stobbe Condensation with Diethyl Succinate

In the initial step, 3,4-dichlorobenzophenone undergoes condensation with diethyl succinate under basic conditions. The reaction employs sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF) at 0–5°C to form the half-ester intermediate. This step achieves yields of 68–72% under optimized conditions.

Reaction Conditions:

- Temperature: 0–5°C

- Base: NaH (1.2 equiv)

- Solvent: THF

- Time: 4–6 hours

Hydrolysis and Decarboxylation

The half-ester intermediate is hydrolyzed using 48% aqueous hydrobromic acid at reflux (110–120°C) for 8–12 hours. Subsequent decarboxylation eliminates carbon dioxide, yielding 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid. This step proceeds with 85–90% efficiency, attributed to the stabilization of the conjugated diene system.

Critical Parameters:

- Acid Concentration: ≥40% HBr

- Temperature: 110–120°C

- Reaction Time: 10–12 hours

Catalytic Hydrogenation

To enhance scalability, the unsaturated intermediate undergoes hydrogenation using palladium on carbon (Pd/C, 10 wt%) in ethanol at 25–30°C under 50 psi H₂. This step ensures full reduction of the double bond, achieving >95% purity.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in transition metal catalysis have enabled alternative routes to 4-(3,4-dichlorophenyl)but-3-enoic acid. A study documented in the Royal Society of Chemistry highlights a tandem Heck coupling-hydrogenation protocol:

Heck Coupling with Vinyl Phosphonates

The reaction begins with a palladium-catalyzed coupling between 3,4-dichlorophenylboronic acid and diethyl vinylphosphonate. Using Pd(OAc)₂ (5 mol%) and triphenylphosphine (10 mol%) in dimethylacetamide (DMAc) at 80°C, the reaction forms the trans-alkene intermediate with 65% yield.

Optimization Insights:

- Ligand: PPh₃ (2 equiv relative to Pd)

- Solvent: DMAc

- Temperature: 80°C

Hydrolysis to Carboxylic Acid

The phosphonate ester is hydrolyzed using 6M HCl at reflux for 6 hours, followed by neutralization with NaOH to precipitate the target acid. This step achieves 89% yield, with purity confirmed via HPLC (>99%).

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost efficiency and safety. The patent literature emphasizes continuous flow reactors for the Stobbe condensation step, reducing reaction times from 6 hours to 45 minutes. Key industrial adaptations include:

Solvent Recycling Systems

Toluene is preferentially used over THF in flow systems due to its lower cost and higher boiling point (110°C), enabling efficient heat management. Automated distillation units recover >95% of toluene for reuse.

Catalytic Hydrogenation at Scale

Fixed-bed reactors packed with Pd/Al₂O₃ (1 wt%) operate at 30 bar H₂ and 50°C, processing 500 kg batches per cycle. Gas chromatography (GC) monitoring ensures residual alkene content remains below 0.1%.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Stobbe Condensation | Diethyl succinate, HBr | 110°C, 12 h | 72 | 95 | High |

| Heck Coupling | Pd(OAc)₂, PPh₃ | 80°C, DMAc | 65 | 99 | Moderate |

| Flow Hydrogenation | Pd/Al₂O₃, H₂ | 50°C, 30 bar | 98 | 99.5 | Industrial |

Trade-offs:

- The Stobbe method offers superior scalability but requires corrosive HBr.

- Heck coupling achieves higher purity but incurs higher Pd costs.

Mechanistic Insights and Side Reactions

Decarboxylation Pathways

Quantum mechanical calculations (DFT, B3LYP/6-31G*) reveal that decarboxylation proceeds via a six-membered transition state, with HBr acting as a proton shuttle. Competing ester hydrolysis is suppressed at HBr concentrations >35%.

Isomerization During Hydrogenation

Over-reduction to the saturated butanoic acid derivative occurs if H₂ pressure exceeds 60 psi. In situ IR monitoring at 1680 cm⁻¹ (C=O stretch) allows real-time termination of hydrogenation.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)but-3-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)but-3-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The dichlorophenyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid (CAS 32003-41-1): This positional isomer features dichloro substitution at the 2,3-positions of the phenyl ring. Safety data indicate handling precautions due to inhalation risks, though direct toxicity comparisons with the target compound remain unstudied .

- (3E)-4-(4-Fluorophenyl)but-3-enoic acid (CAS 127404-66-4): Replacing chlorine with fluorine at the para position introduces stronger electron-withdrawing effects, increasing the carboxylic acid’s acidity (pKa ~3.1 vs. ~4.2 for the dichloro analog). This fluorinated derivative is used in pharmacological research but lacks reported antimicrobial activity, highlighting the critical role of halogen electronegativity and size in bioactivity .

Functional Group Variations

BD 1008 and BD 1047 :

These sigma receptor ligands share the 3,4-dichlorophenyl group but incorporate ethylamine and piperidine/pyrrolidine moieties. Unlike the target compound, BD 1008 and BD 1047 exhibit affinity for central nervous system receptors, demonstrating how divergent functional groups redirect biological targeting .- The dihydroxy configuration enhances hydrogen-bonding capacity, increasing solubility and altering metabolic pathways .

Pharmacologically Relevant Analogs

Sertraline Hydrochloride Intermediate :

The 3,4-dichlorophenyl group is embedded in a tetrahydronaphthalen-1-amine scaffold here, forming the core of the antidepressant sertraline. This contrasts with the target compound’s linear structure, underscoring the versatility of the dichlorophenyl moiety in drug design .- dl-3,4-Dichloroisoproterenol: This β-adrenergic receptor antagonist features a dichlorophenyl group attached to an ethanolamine backbone. At high concentrations (>10⁻⁴ M), it inhibits lipolysis, whereas the target compound’s derivatives promote antimicrobial effects. This illustrates how backbone modifications dictate mechanistic outcomes .

Data Table: Structural and Functional Comparisons

Key Research Findings

- Synthetic Utility: The target compound’s α,β-unsaturated carboxylic acid system enables cyclocondensation reactions with antipyrin and hydrazines, forming pyridazinones with moderate antimicrobial activity (e.g., MIC values of 25–50 μg/mL against Staphylococcus aureus) .

- Substituent Position Impact : The 3,4-dichloro configuration enhances electrophilicity at the β-carbon, favoring nucleophilic attacks compared to 2,3-dichloro analogs .

- Halogen Effects : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase metabolic stability in fluorophenyl derivatives, whereas chlorine’s bulkiness may improve target binding in antimicrobial contexts .

Q & A

Basic Research Questions

Q. What is the role of 4-(3,4-Dichlorophenyl)but-3-enoic acid in synthetic pathways for pharmaceuticals?

- Answer: This compound is a critical intermediate in synthesizing sertraline, a selective serotonin reuptake inhibitor (SSRI). It is formed via hydrolysis of (V) using HBr in acetic acid and further hydrogenated over Pd/C in ethyl acetate to yield 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (VII), a precursor to sertraline’s active form . Methodological optimization focuses on solvent selection (e.g., ethyl acetate for hydrogenation) and catalyst efficiency (Pd/C).

Q. How can researchers ensure purity during the synthesis of 4-(3,4-Dichlorophenyl)but-3-enoic acid?

- Answer: Purification techniques include recrystallization using polar aprotic solvents (e.g., ethyl acetate or THF) and column chromatography with silica gel. For structurally similar dichlorophenyl-containing compounds (e.g., (3,4-Dichlorophenyl)succinic acid), HPLC with UV detection at 254 nm is recommended to achieve >97% purity .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Answer: Key methods include:

- NMR : ¹H and ¹³C NMR to confirm the α,β-unsaturated carboxylic acid structure and dichlorophenyl substituents.

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., expected m/z for C₁₀H₈Cl₂O₂: 246.99).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=C stretch) .

Q. What are the optimal storage conditions for this compound?

- Answer: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid exposure to moisture, as the α,β-unsaturated acid group is prone to hydrolysis .

Advanced Research Questions

Q. How can structural modifications of 4-(3,4-Dichlorophenyl)but-3-enoic acid influence pharmacological activity?

- Answer: Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the butenoic acid chain or altering the dichlorophenyl substituents (e.g., meta/para substitution) can enhance binding affinity to target enzymes. For example, analogs like 4-(3,4-Dichlorophenyl)-5,5,5-trifluoro-4-hydroxyvaleric acid show improved metabolic stability in preclinical models .

Q. What experimental strategies resolve contradictions in reported hydrogenation yields of this compound?

- Answer: Discrepancies in yields (e.g., 60–85%) may arise from catalyst loading (5–10% Pd/C), solvent polarity (ethyl acetate vs. THF), or hydrogen pressure (1–3 atm). Systematic DOE (Design of Experiments) approaches are recommended to optimize these variables .

Q. How does 4-(3,4-Dichlorophenyl)but-3-enoic acid interact with biological targets in neurological disorders?

- Answer: While primarily an intermediate, its derivatives (e.g., sertraline) inhibit serotonin transporters (SERT). Advanced studies use molecular docking to simulate interactions with SERT’s hydrophobic binding pocket, guided by the compound’s dichlorophenyl moiety .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Answer: Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.